molecular formula C12H10BrNOS B2831624 N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine CAS No. 1118787-06-6

N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine

Cat. No.: B2831624
CAS No.: 1118787-06-6
M. Wt: 296.18 g/mol
InChI Key: CDOPOEQLJGROKQ-UHFFFAOYSA-N
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Description

N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C12H10BrNOS and a molecular weight of 296.18 g/mol This compound is characterized by the presence of a bromophenyl group attached to a thiophene ring, which is further linked to an ethylidenehydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine typically involves the reaction of 3-bromophenylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), amines (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[5-(3-chlorophenyl)thiophen-2-yl]ethylidene}hydroxylamine
  • N-{1-[5-(3-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine
  • N-{1-[5-(3-methylphenyl)thiophen-2-yl]ethylidene}hydroxylamine

Uniqueness

N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl analogs .

Properties

CAS No.

1118787-06-6

Molecular Formula

C12H10BrNOS

Molecular Weight

296.18 g/mol

IUPAC Name

N-[1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C12H10BrNOS/c1-8(14-15)11-5-6-12(16-11)9-3-2-4-10(13)7-9/h2-7,15H,1H3

InChI Key

CDOPOEQLJGROKQ-UHFFFAOYSA-N

SMILES

CC(=NO)C1=CC=C(S1)C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NO)C1=CC=C(S1)C2=CC(=CC=C2)Br

solubility

not available

Origin of Product

United States

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